molecular formula C16H20N2O2S B431285 N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 101586-65-6

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B431285
CAS No.: 101586-65-6
M. Wt: 304.4g/mol
InChI Key: ULSOKXBEEGOXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with 2-aminothiophenol to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as peptide deformylase, which plays a crucial role in bacterial protein synthesis . By inhibiting this enzyme, the compound can exert antimicrobial effects. Additionally, it may interact with other cellular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can be compared with other benzothiazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOKXBEEGOXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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